Ercc1-xpf-IN-1
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Overview
Description
Ercc1-xpf-IN-1 is a small molecule inhibitor specifically designed to target the ERCC1-XPF heterodimer, a structure-specific endonuclease involved in DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ercc1-xpf-IN-1 typically involves a series of organic reactions, including the formation of key intermediates through nucleophilic substitution and subsequent functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring compliance with safety and environmental regulations. This includes optimizing reaction conditions for large-scale reactors, implementing efficient purification techniques, and ensuring consistent quality control throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Ercc1-xpf-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of biological activity and specificity .
Scientific Research Applications
Ercc1-xpf-IN-1 has a wide range of scientific research applications:
Mechanism of Action
Ercc1-xpf-IN-1 exerts its effects by binding to the ERCC1-XPF heterodimer, inhibiting its endonuclease activity. This inhibition prevents the repair of DNA interstrand crosslinks and other DNA lesions, leading to increased sensitivity of cancer cells to DNA-damaging agents. The molecular targets include the catalytic subunit XPF and the DNA-binding subunit ERCC1, which are essential for the endonuclease’s function .
Comparison with Similar Compounds
Similar Compounds
Compound 4: Another inhibitor of ERCC1-XPF with a similar mechanism of action.
Epigallocatechin-3-gallate (EGCG): A green tea polyphenol with structural similarity to ERCC1-XPF inhibitors.
Compound 6: A derivative of the parent compound with enhanced inhibitory activity.
Uniqueness
Ercc1-xpf-IN-1 stands out due to its high specificity and potency in inhibiting the ERCC1-XPF heterodimer. Its unique structural features allow for effective binding and inhibition, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C28H32ClN5O2 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
6-chloro-9-[3-[[4-[2-(dimethylamino)ethyl]piperazin-1-yl]methyl]-4-hydroxyanilino]acridin-2-ol |
InChI |
InChI=1S/C28H32ClN5O2/c1-32(2)9-10-33-11-13-34(14-12-33)18-19-15-21(4-8-27(19)36)30-28-23-6-3-20(29)16-26(23)31-25-7-5-22(35)17-24(25)28/h3-8,15-17,35-36H,9-14,18H2,1-2H3,(H,30,31) |
InChI Key |
BQWNIOWWZCEWFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)O)O |
Origin of Product |
United States |
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